molecular formula C9H12ClN3O3 B555425 (S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride CAS No. 31796-55-1

(S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride

Cat. No. B555425
CAS RN: 31796-55-1
M. Wt: 209,21*36,45 g/mole
InChI Key: YEXRLSXNWLNHQR-RGMNGODLSA-N
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Description

The compound is a derivative of 4-Nitrophenethylamine . 4-Nitrophenethylamine is a compound with the linear formula O2NC6H4CH2CH2NH2 · HCl . It’s used in early discovery research as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of similar compounds often involves the reduction of nitrophenol to aminophenol . This process is typically performed using nanostructured materials as catalysts in the presence of reducing agents .


Molecular Structure Analysis

The molecular structure of 4-Nitrophenethylamine, a related compound, is O2NC6H4CH2CH2NH2 · HCl . The structure of “(S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride” would likely be similar, with modifications to account for the propionamide group.


Chemical Reactions Analysis

The reduction of 4-nitrophenol to 4-aminophenol is a common reaction used to assess the activity of nanostructured materials . This reaction is often performed in the presence of reducing agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Nitrophenethylamine, a related compound, include a molecular weight of 202.64 and a melting point of 200°C (dec.) (lit.) . The properties of “(S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride” would likely be similar, with variations due to the presence of the propionamide group.

Scientific Research Applications

Environmental and Pharmacological Studies

  • Degradation Processes and By-Products : A study on acetaminophen degradation by advanced oxidation processes highlighted the generation of various by-products, including nitrophenyl acetamides, and discussed their biotoxicity and degradation pathways. This research may be relevant due to the structural similarities with "(S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride" in terms of nitrophenyl functionalities and environmental implications (Qutob et al., 2022).

  • Pharmacological Properties of Related Compounds : A review on FTY720, a compound with distinct pharmacological properties, including immunosuppressive and antitumor effects, provides insights into how modifications of chemical structures can significantly impact biological activity. This could offer a perspective on the potential pharmacological applications of "(S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride" (Zhang et al., 2013).

  • Environmental Fate and Toxicity of Nitrophenyl Derivatives : Research on the environmental fate and effects of musk xylene and musk ketone amino metabolites highlights the significance of understanding the environmental and health impacts of nitrophenyl derivatives, which could be analogous in some respects to "(S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride" (Rimkus et al., 1999).

Safety And Hazards

The safety data sheets for related compounds like 2,4-Dinitrophenylhydrazine and 4-Nitrophenylhydrazine indicate that they are flammable solids and can be harmful if swallowed . It’s important to handle these compounds with care, using appropriate personal protective equipment .

Future Directions

Future research in this area is likely to focus on the green synthesis of metal nanoparticles and their use in the reduction of 4-nitrophenol to 4-aminophenol . This includes exploring the formation of these nanoparticles and their catalytic reduction mechanisms .

properties

IUPAC Name

(2S)-2-amino-N-(4-nitrophenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3.ClH/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15;/h2-6H,10H2,1H3,(H,11,13);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXRLSXNWLNHQR-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185660
Record name (S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride
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Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride

CAS RN

31796-55-1
Record name L-Alanine-4-nitroanilide hydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride
Source EPA DSSTox
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Record name (S)-2-amino-N-(4-nitrophenyl)propionamide hydrochloride
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